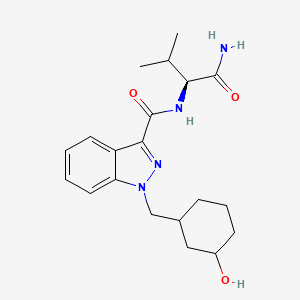

AB-CHMINACA metabolite M1B

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28N4O3 |

|---|---|

Molecular Weight |

372.5 |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |

InChI Key |

JPYMZGZGKXHPPL-KVULBXGLSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |

Appearance |

Assay:≥98% (mixture of diastereomers)A crystalline solid |

Synonyms |

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Ab Chminaca Yielding Metabolite M1b

In Vitro Metabolic Investigations of AB-CHMINACA

To investigate the metabolism of AB-CHMINACA in the absence of human administration studies, researchers utilize in vitro models that simulate the metabolic environment of the human liver. nih.gov These models are essential for predicting the biotransformation pathways and identifying the major metabolites that can be targeted in biological samples.

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are widely used for in vitro metabolism studies. nih.govmdpi.com When AB-CHMINACA was incubated with HLMs, a total of 26 different metabolites were detected using liquid chromatography coupled to time-of-flight mass spectrometry. nih.gov These metabolites were the result of various biotransformation reactions.

The metabolites generated in HLM systems can be categorized based on the type of chemical modification. The primary reactions observed were hydroxylation, N-dealkylation, carboxylation, and glucuronidation. nih.gov The variety of metabolites produced underscores the extensive metabolic breakdown that AB-CHMINACA undergoes in the body. The reliability of HLM models is supported by the fact that most of the in vitro metabolites were also detected in urine samples from an AB-CHMINACA user. nih.gov

Table 1: Metabolites of AB-CHMINACA Identified in Human Liver Microsome (HLM) Incubations

| Metabolite Type | Number Identified | Enzymatic Pathway |

|---|---|---|

| Monohydroxylated | 7 | Cytochrome P450 (CYP) |

| Dihydroxylated | 6 | Cytochrome P450 (CYP) |

| N-dealkylated | 1 | Cytochrome P450 (CYP) |

| Carboxylated | 2 | Amidase (likely) |

| Glucuronidated | 5 | UGTs |

| Total | 21 (plus 5 glucuronides) |

Data sourced from in vitro metabolism studies of AB-CHMINACA. nih.gov

The cytochrome P450 (CYP) system is a major family of enzymes responsible for the phase I metabolism of many xenobiotics, including synthetic cannabinoids. nih.govresearchgate.net To identify the specific CYP enzymes involved in the metabolism of AB-CHMINACA, researchers use recombinant human CYPs (rCYPs). Studies involving a panel of seven human rCYPs confirmed that all the hydroxylated metabolites of AB-CHMINACA, which would include the precursor to M1B, were produced by these enzymes. nih.gov

Among the tested enzymes, CYP3A4 was identified as the most active enzyme in the formation of the hydroxylated metabolites of AB-CHMINACA. nih.gov Other CYP enzymes such as CYP2C9 and CYP2C19 are also known to catalyze hydroxylations of similar cannabinoid compounds. researchgate.net The formation of M1B, a monohydroxylated metabolite, is therefore primarily attributed to the action of CYP3A4. nih.gov

Table 2: Contribution of Recombinant CYP Isoforms to AB-CHMINACA Hydroxylation

| CYP Isoform | Activity Level in AB-CHMINACA Hydroxylation |

|---|---|

| CYP3A4 | Most active |

| Other CYPs | Active |

Based on findings from studies with a panel of seven human recombinant CYPs. nih.gov

Identification of Specific Biotransformation Reactions Leading to M1B

The formation of AB-CHMINACA metabolite M1B is the result of a specific type of phase I metabolic reaction known as hydroxylation. This reaction introduces a hydroxyl group (-OH) into the parent compound, increasing its water solubility and facilitating its eventual excretion from the body.

Hydroxylation is a primary metabolic pathway for AB-CHMINACA. nih.gov In vitro studies using human liver microsomes have successfully identified seven different monohydroxylated metabolites, indicating that hydroxylation can occur at several positions on the AB-CHMINACA molecule. nih.gov Five of these monohydroxylated metabolites were considered major metabolites. nih.gov Metabolite M1B is one of these potential monohydroxylated products. caymanchem.com

The specific location of the hydroxylation is what distinguishes the various monohydroxylated metabolites. For this compound, the chemical name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide precisely identifies the site of modification. caymanchem.com The "3-hydroxycyclohexyl" portion of the name indicates that the hydroxyl group has been added to the third carbon atom of the cyclohexyl ring, which is part of the cyclohexylmethyl tail of the parent AB-CHMINACA molecule. caymanchem.com This finding is consistent with metabolic studies of similar synthetic cannabinoids, where biotransformations predominantly occur on the cyclohexylmethyl tail of the compound. researchgate.net

Comparative Metabolic Landscape of AB-CHMINACA and its Metabolites

The metabolism of AB-CHMINACA is a multifaceted process primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key contributor to its hydroxylation. nih.gov The biotransformation of the parent compound results in numerous Phase I and Phase II metabolites, each with a unique structural modification.

Relationship of M1B to Other Phase I Metabolites (e.g., M1A, M2, M3A, M4)

The metabolic profile of AB-CHMINACA is characterized by several key transformations, including hydroxylation and amide hydrolysis. researchgate.net Metabolite M1B is a mono-hydroxylated derivative of the parent compound, with the hydroxyl group located on the 3-position of the cyclohexyl ring. caymanchem.com This positions it as a positional isomer of another significant metabolite, M1A, where the hydroxylation occurs at the 4-position of the same ring. caymanchem.com

The formation of both M1A and M1B is a direct result of oxidative processes acting on the cyclohexylmethyl moiety of AB-CHMINACA. diva-portal.orgoup.com While both are products of the same general metabolic pathway, the specific site of hydroxylation differentiates them.

Other prominent Phase I metabolites of AB-CHMINACA include:

M2: This metabolite is formed through the hydrolysis of the terminal amide group of the valine moiety, resulting in a carboxylic acid. This pathway represents a significant route of metabolism for AB-CHMINACA. researchgate.net

M3A: Representing a further step in oxidation, M3A is a dihydroxylated metabolite. It is characterized by hydroxylation on the 4-position of the cyclohexyl ring, similar to M1A, along with hydrolysis of the terminal amide to a carboxylic acid. caymanchem.com

M4: Similar to M2, M4 is a product of amide hydrolysis. Specifically, it is the carboxylic acid derivative formed by the cleavage of the amide bond linking the valine and indazole moieties. caymanchem.com

The relationship between these metabolites highlights the primary metabolic attacks on the AB-CHMINACA molecule: oxidation of the cyclohexyl ring and hydrolysis of the amide linkages. M1B, therefore, represents one of the initial and major products of the oxidative pathway.

Table 1: Key Phase I Metabolites of AB-CHMINACA

| Metabolite | Chemical Name | CAS Number | Molecular Formula | Biotransformation |

| M1B | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide | 2131173-54-9 | C₂₀H₂₈N₄O₃ | Mono-hydroxylation (cyclohexyl ring, position 3) |

| M1A | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide | 2130879-83-1 | C₂₀H₂₈N₄O₃ | Mono-hydroxylation (cyclohexyl ring, position 4) |

| M2 | Not specified | Not specified | Not specified | Amide Hydrolysis |

| M3A | N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine | 2131173-58-3 | C₂₀H₂₇N₃O₄ | Dihydroxylation and Amide Hydrolysis |

| M4 | 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid | 1271630-11-5 | C₁₅H₁₈N₂O₂ | Amide Hydrolysis |

Theoretical and Predicted Metabolic Transformations of AB-CHMINACA

The metabolic fate of AB-CHMINACA can be predicted based on its chemical structure and the known enzymatic pathways involved in drug metabolism. The primary theoretical transformations include:

Hydroxylation of the Cyclohexyl Ring: This is a major predicted pathway, leading to the formation of various mono-hydroxylated isomers, including M1A and M1B. Further oxidation can lead to di-hydroxylated metabolites like M3A. nih.govresearchgate.net This process increases the water solubility of the compound, facilitating its excretion.

Hydrolysis of the Terminal Amide: The amide group on the valine moiety is susceptible to hydrolysis by amidase enzymes, resulting in the formation of a carboxylic acid metabolite (a key feature of M2). nih.gov

Hydrolysis of the Internal Amide: The amide linkage between the indazole core and the valine side chain can also be cleaved, leading to the formation of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (M4). researchgate.net

Hydroxylation/Oxidation of the Isopropyl Group: The isopropyl group of the valine moiety is another potential site for hydroxylation and subsequent oxidation. researchgate.net

These predicted transformations align with the empirically observed metabolites of AB-CHMINACA, providing a comprehensive picture of its biotransformation. The formation of M1B is a direct and expected consequence of the initial oxidative attack on the cyclohexyl moiety of the parent compound.

Analytical Methodologies for Detection and Quantification of Ab Chminaca Metabolite M1b

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methods for identifying synthetic cannabinoid metabolites. The choice of technique depends on the analyte's physicochemical properties and the required sensitivity and selectivity of the assay.

Liquid chromatography coupled with mass spectrometry is the most widely employed technique for the analysis of synthetic cannabinoid metabolites, including hydroxylated forms like AB-CHMINACA metabolite M1B. nih.gov This is due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds without the need for derivatization. d-nb.info

Methodology and Findings: In a foundational study on the metabolism of AB-CHMINACA, researchers utilized liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) to identify metabolites in human liver microsome (HLM) incubations and authentic urine samples. nih.gov The chromatographic separation was typically achieved on a C8 or C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of formic acid to facilitate protonation and improve ionization efficiency. uantwerpen.be

High-resolution mass spectrometry (HRMS) platforms, such as QTOF and Orbitrap systems, are particularly advantageous. They provide highly accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions and the differentiation of isobaric interferences. nih.govojp.gov This capability is essential for identifying novel metabolites and distinguishing between isomers, such as the various positional isomers of hydroxylated AB-CHMINACA. nih.gov

For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique uses a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte of interest. This approach offers exceptional sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations in complex biological matrices like blood and urine. sci-hub.boxunipd.it Sample preparation for LC-MS analysis typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components and concentrate the analytes. nih.gov

Table 1: Exemplary LC-HRMS Data for Mono-hydroxylated AB-CHMINACA Metabolites This table presents data for the general class of mono-hydroxylated metabolites, as specific data for the M1B isomer is often grouped with other isomers in initial screening.

| Metabolite Class | Precursor Ion [M+H]⁺ (Calculated) | Precursor Ion [M+H]⁺ (Observed) | Mass Error (ppm) |

|---|---|---|---|

| Mono-hydroxylated AB-CHMINACA | 373.2285 | 373.2291 | 1.61 |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of a wide range of compounds and has been used for the identification of the parent compound, AB-CHMINACA, in seized materials. researchgate.netswgdrug.org However, its application to polar metabolites like this compound presents challenges. The hydroxyl group on the cyclohexyl ring increases the polarity and reduces the volatility of the molecule, making it less suitable for direct GC analysis.

To overcome this, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether (e.g., using BSTFA). This process adds complexity and time to the sample preparation workflow. While GC-MS is a powerful tool, most modern methods for synthetic cannabinoid metabolite profiling favor LC-MS-based approaches due to their ability to analyze these polar compounds directly, offering simpler sample preparation and often higher sensitivity. nih.govprobiologists.com

AB-CHMINACA possesses a chiral center in its L-valinamide moiety, meaning it exists as two enantiomers (S and R). This chirality is retained in its metabolites, including M1B. Since enantiomers can have different pharmacological and toxicological profiles, their separation is of significant interest.

Methodology and Findings: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the primary method for separating enantiomers of synthetic cannabinoids. nih.gov Research has demonstrated the successful chiral separation of AB-CHMINACA using polysaccharide-based and Pirkle-type CSPs. nih.govlincoln.ac.uk

A study by Antonides et al. identified the Lux® i-Cellulose-5 column as being highly effective for the separation of AB-CHMINACA enantiomers, which has a terminal amide moiety. nih.govresearchgate.net Another study demonstrated the utility of (R,R)-Whelk-O® 1 columns for the enantioresolution of AB-CHMINACA under reversed-phase conditions. lincoln.ac.uk These methods, while developed for the parent compound, are directly applicable to metabolite M1B, as the chiral center is unaffected by the metabolic hydroxylation on the cyclohexyl ring. The separation is typically achieved using an isocratic mobile phase, such as a mixture of water and acetonitrile with a formic acid modifier, which is compatible with mass spectrometry detection. lincoln.ac.uk

Table 2: Chiral Stationary Phases Used for AB-CHMINACA Enantiomer Separation

| Chiral Stationary Phase (CSP) | Selector Type | Reported Application |

|---|---|---|

| Lux® i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) | Separation of AB-CHMINACA enantiomers nih.gov |

| (R,R)-Whelk-O® 1 | Pirkle-type (π-acidic/π-basic) | Enantiodiscrimination of AB-CHMINACA lincoln.ac.uk |

Mass Spectrometric Approaches for Structural Elucidation and Confirmation

Mass spectrometry provides the definitive structural information required to confirm the identity of a metabolite. Different MS techniques offer complementary information, from precise mass to fragmentation patterns.

High-resolution mass spectrometry (HRMS) is indispensable for metabolite identification, providing a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically with a mass error of less than 5 ppm. nih.govojp.gov This precision allows for the calculation of the most probable elemental formula for an unknown compound, which is a critical first step in its identification.

In the context of AB-CHMINACA metabolism, HRMS can confirm that a detected compound has a formula consistent with the addition of one oxygen atom to the parent drug (C20H28N4O3 for the protonated M1B metabolite). nih.gov This is particularly vital in distinguishing the metabolite from other endogenous or exogenous compounds in a complex sample that may have the same nominal mass but a different exact mass. The use of instruments like QTOF and Orbitrap mass spectrometers enables this level of accuracy. nih.govojp.gov

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions from a selected precursor ion, providing a structural fingerprint for the compound. By colliding the isolated precursor ion with an inert gas, it breaks apart in a predictable manner based on its chemical structure.

Fragmentation Pathway of Hydroxylated AB-CHMINACA: The fragmentation of AB-CHMINACA and its hydroxylated metabolites follows a characteristic pathway. uantwerpen.be For this compound, the protonated molecule [M+H]⁺ (m/z 373.2) is selected as the precursor ion. Key fragmentation steps include:

Cleavage of the amide bond: A primary fragmentation involves the cleavage of the amide bond linking the valinamide (B3267577) head group and the indazole core. This can result in ions corresponding to the indazole-cyclohexylmethyl portion and the valinamide portion.

Loss from the valinamide moiety: The valinamide group can undergo losses, such as the neutral loss of the terminal carboxamide group.

Formation of indazole core fragments: Characteristic ions for the indazole core are often observed. For instance, an ion at m/z 145.04 is indicative of the indazole-3-carbaldehyde moiety. uantwerpen.be Another significant fragment at m/z 241.14 corresponds to the indazole-3-carbaldehyde with the attached methyl-cyclohexyl group. uantwerpen.be

The presence of the hydroxyl group on the cyclohexyl ring in metabolite M1B does not fundamentally alter the main fragmentation pathways but can lead to additional neutral losses, such as the loss of water (H₂O), which can help in localizing the position of the hydroxylation.

Table 3: Characteristic MS/MS Fragment Ions for Hydroxylated AB-CHMINACA Metabolites

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|---|

| 373.2 | 241.14 | Indazole-3-carbaldehyde with methyl-cyclohexyl group |

| 145.04 | Indazole-3-carbaldehyde moiety | |

| Specific fragments related to the hydroxylated cyclohexyl moiety | Varies with hydroxylation position |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | AB-CHMINACA |

| N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide | This compound |

| Bestatin | - |

| Tris(2-carboxyethyl)phosphine | TCEP |

| Iodoacetamide | IAM |

| Dithiothreitol | DTT |

| Theophylline | - |

| Tramadol | - |

| Benzamide | - |

| 4-nitrophenol | - |

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | AB-PINACA |

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | AB-FUBINACA |

| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | MAB-CHMINACA |

| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | ADB-PINACA |

| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | ADB-FUBINACA |

| N-(1-amino-3-phenyl-1-oxopropan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | APP-FUBINACA |

| N-(1-amino-3-phenyl-1-oxopropan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | 5F-APP-PINACA |

Application of Spectral Libraries and Databases for Metabolite Identification

The identification of novel psychoactive substances (NPS) and their metabolites, such as this compound, is greatly facilitated by the use of spectral libraries and databases. These resources are critical in forensic and clinical toxicology for the tentative identification of unknown compounds detected in biological samples. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) generate mass spectra that provide a fragmentation pattern, or "fingerprint," of a molecule. ojp.govcuny.edu

Spectral libraries are curated collections of these mass spectra from authenticated reference standards. caymanchem.com When an unknown compound is analyzed, its resulting spectrum is compared against the entries in the database. A high match score suggests a probable identification. nih.gov Several commercial and institutional entities develop and maintain these libraries. For instance, Cayman Chemical offers a searchable GC-MS spectral database containing data for over 2,000 of its forensic drug standards, which is regularly updated to include new and emerging drugs of abuse. caymanchem.com High-resolution mass spectrometry (HRMS) methods are often complemented by the development of comprehensive libraries containing data for parent compounds and their metabolites, which can be retrospectively interrogated as new substances emerge. ojp.gov The use of such databases allows for the non-targeted detection of compounds, which is a significant advantage given the continuous emergence of new synthetic cannabinoids. nih.gov

Method Validation Parameters and Performance Characteristics

For an analytical method to be considered reliable and fit for its intended purpose in a forensic toxicology setting, it must undergo a thorough validation process. kingston.ac.uk This process evaluates several key performance characteristics to ensure the data generated is accurate, precise, and reproducible. nii.ac.jp The validation of methods for detecting and quantifying this compound typically follows guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). ojp.gov Key parameters assessed include selectivity, specificity, linearity, calibration range, limits of detection and quantification, precision, and accuracy. nih.govupstate.edu

In analytical chemistry, selectivity refers to the ability of a method to distinguish and measure the analyte of interest in the presence of other components in the sample, such as endogenous matrix compounds or other drugs. iupac.orgechemi.com Specificity is considered the ultimate degree of selectivity, implying that the method produces a response for only the substance being measured. quora.comwisdomlib.org

For the detection of this compound, high-selectivity methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are predominantly used. nih.govd-nb.info The selectivity of these methods is achieved through a combination of chromatographic separation and mass spectrometric detection.

Chromatographic Separation: The liquid chromatography step separates M1B from other compounds in the extract based on their physicochemical properties, ensuring they enter the mass spectrometer at different times (retention times). nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry adds another layer of selectivity. A specific precursor ion corresponding to M1B is selected, fragmented, and then one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces interference from co-eluting matrix components, ensuring that the signal is truly representative of the analyte. nii.ac.jp

To assess selectivity during method validation, blank matrix samples (e.g., blood or urine from multiple sources) are analyzed to ensure no interfering peaks are present at the retention time of the analyte. upstate.edu

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise. nih.gov

To establish linearity for the quantification of M1B, a series of calibration standards are prepared by spiking blank biological matrix with known concentrations of the analyte. nii.ac.jp These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The relationship is typically evaluated using a linear least-squares regression model. A high correlation coefficient (R²) is required, often ≥ 0.99, to demonstrate acceptable linearity. nih.gov

One study validating a method for 24 synthetic cannabinoid metabolites (SCMs) established calibration ranges by preparing standards at six concentration levels, from the limit of quantification (LOQ) up to 20 times the LOQ. nii.ac.jp The resulting calibration curves showed excellent linearity, with correlation coefficients ranging from 0.992 to 0.999. nii.ac.jp

| Parameter | Value in Blood | Value in Urine |

|---|---|---|

| Number of Calibration Levels | 6 | 6 |

| Concentration Range | LOQ to 20x LOQ | LOQ to 20x LOQ |

| Regression Model | Linear Least-Squares | Linear Least-Squares |

| Correlation Coefficient (R²) Range | 0.994 - 0.999 | 0.992 - 0.998 |

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of a quantitative assay. repec.org

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (blank) but not necessarily quantified with acceptable precision and accuracy. iupac.orgeflm.eu It is often determined as the concentration that produces a signal-to-noise (S/N) ratio of 3. nii.ac.jp

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. nih.goveflm.eu This is the lowest concentration on the calibration curve. The LOQ is often defined as the concentration that gives a S/N ratio of 10, or it is established as the lowest concentration that meets predefined criteria for precision (e.g., coefficient of variation < 20%) and accuracy (e.g., within 80-120% of the nominal value). nih.govrepec.org

In a comprehensive study on SCMs, the LODs and LOQs were determined for 24 metabolites in both blood and urine. The LOQs for the various metabolites were established in ranges of 0.03–0.5 ng/mL. nii.ac.jp

| Matrix | Quantification Range Group | Concentration Range (ng/mL) |

|---|---|---|

| Blood & Urine | Group A | 0.03 - 0.6 |

| Group B | 0.1 - 2.0 | |

| Group C | 0.5 - 10 |

Precision and accuracy are essential for ensuring the reliability of quantitative results. fda.gov

Precision: This measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at different levels: within a single analytical run (intra-day precision) and between different runs on different days (inter-day precision). nii.ac.jp

Accuracy: This refers to the closeness of a measured value to the true or accepted value. It is typically expressed as the percentage of the nominal concentration. Accuracy is determined by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and comparing the measured concentration to the theoretical value. nii.ac.jpfda.gov

Validation studies for SCMs demonstrate that analytical methods can achieve high levels of precision and accuracy. For a set of 24 metabolites, accuracies in blood were found to be between 70.8–131%, with precision not exceeding 16.6% CV. In urine, accuracies were 75.4–126%, with precision not greater than 27.2% CV. nii.ac.jp These values are generally considered acceptable for bioanalytical methods in forensic toxicology.

| Parameter | Performance in Blood | Performance in Urine |

|---|---|---|

| Accuracy | 70.8% - 131% | 75.4% - 126% |

| Precision (CV) | ≤ 16.6% | ≤ 27.2% |

| Recovery | 71.7% - 104% | 75.8% - 104% |

| Matrix Effect | 81.8% - 117% | 75.5% - 116% |

Development and Utilization of Analytical Reference Standards for M1B

The development and use of high-purity, well-characterized analytical reference standards are prerequisites for the accurate identification and quantification of any compound, including this compound. caymanchem.com A reference standard is a highly purified substance used to calibrate analytical instruments, validate methods, and as a comparator to confirm the identity of a substance in a test sample. bertin-bioreagent.com

Certified reference materials (CRMs) provide the highest level of accuracy and traceability. For forensic applications, reference standards for M1B are available from commercial suppliers like Cayman Chemical. caymanchem.com These standards are essential for:

Unambiguous Identification: Comparing the retention time and mass spectrum of a peak in a sample to that of a reference standard provides definitive identification. drugsandalcohol.ie

Accurate Quantification: Reference standards are used to prepare calibrators and quality control samples, which are necessary to create a calibration curve and ensure the accuracy of quantitative results. nii.ac.jp

Method Development and Validation: The availability of a reference standard is crucial during the development and validation of any new analytical method. nih.gov

The lack of reference standards for new metabolites is a significant challenge in forensic toxicology, often limiting analyses to qualitative or semi-quantitative assessments until these materials become commercially available. nih.gov

The Imperative of Synthetic Reference Materials in Metabolite Research

The accurate identification and quantification of synthetic cannabinoid metabolites in biological matrices are fraught with challenges, primarily due to the vast number of emerging compounds and their rapid metabolic turnover. In this context, synthetic reference materials are not merely beneficial but absolutely essential for reliable analytical outcomes. mdpi.comnih.gov

The lack of well-characterized reference standards for metabolites like AB-CHMINACA M1B significantly hampers the ability of forensic and clinical laboratories to definitively confirm their presence in samples. nih.gov These standards are the bedrock of analytical method development and validation, serving as the benchmark against which unknown samples are compared. Without them, the identification of metabolites would be tentative at best, relying on mass-to-charge ratios and fragmentation patterns that may not be unique to a single compound.

Furthermore, certified reference materials are indispensable for ensuring the accuracy and precision of quantitative methods. They are used to create calibration curves and quality control samples, allowing laboratories to report the concentration of a metabolite with a high degree of confidence. The delayed availability of these standards for newly identified metabolites presents a continuous challenge in the field of forensic toxicology, often creating a lag between the emergence of a new synthetic cannabinoid and the capacity for its robust detection in biological samples. mdpi.com

Strategic Approaches to the Chemical Synthesis of M1B and Related Metabolites

The generation of synthetic reference materials for metabolites such as AB-CHMINACA M1B necessitates strategic and often complex chemical synthesis. While the parent compound, AB-CHMINACA, was first synthesized for its potential therapeutic applications, the synthesis of its metabolites is driven by the need for analytical standards in research and forensic science.

The synthesis of this compound, which is hydroxylated on the cyclohexyl ring, requires a multi-step process. A common strategy involves the synthesis of the core indazole-3-carboxamide structure, followed by the introduction of the functionalized side chains. For M1B, this would involve obtaining or synthesizing a cyclohexylmethyl group with a hydroxyl moiety at the 3-position. This functionalized side chain is then coupled to the nitrogen of the indazole ring.

The synthesis of related indazole-3-carboxamide synthetic cannabinoids often involves the coupling of an appropriate indazole-3-carboxylic acid with the desired amine side chain. For metabolites, this may require the synthesis of modified precursors that incorporate the metabolic alterations, such as hydroxylation. The enantiomeric configuration of the final product is also a critical consideration, as biological activity can differ between stereoisomers. Therefore, stereoselective synthesis or chiral separation techniques are often employed to obtain the specific enantiomer of interest.

Spectroscopic Characterization of Reference Standards

Once a synthetic reference material for this compound is produced, its identity and purity must be rigorously confirmed. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental to this characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are crucial for confirming the presence and connectivity of all atoms in the molecule.

While specific NMR data for this compound is not widely published, the expected spectra would show characteristic signals for the protons and carbons of the indazole ring, the valine-derived side chain, and the hydroxylated cyclohexylmethyl group. The position of the hydroxyl group on the cyclohexyl ring would be confirmed by the chemical shifts and coupling patterns of the protons attached to the ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indazole-H | 7.0 - 8.2 | m |

| NH (Amide) | 7.5 - 8.5 | br s |

| CH (Valine) | 4.0 - 4.5 | m |

| CH₂ (Cyclohexylmethyl) | 3.8 - 4.2 | d |

| CH (Cyclohexyl-OH) | 3.5 - 4.0 | m |

| CH₂ (Cyclohexyl) | 1.0 - 2.0 | m |

| CH (Cyclohexyl) | 1.0 - 2.0 | m |

| CH₃ (Valine) | 0.8 - 1.2 | d |

| NH₂ (Amide) | 5.5 - 7.5 | br s |

Note: This table represents predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of the hydroxyl (-OH) group, the key feature distinguishing M1B from its parent compound, would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Other key peaks would include those for the N-H stretching of the amide and amine groups, C=O stretching of the amide carbonyls, and C-H stretching of the aliphatic and aromatic components.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amide) | 3100 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

Pharmacological Characterization of Ab Chminaca Metabolite M1b

In Vitro Cannabinoid Receptor Interactions

The primary mechanism of action for synthetic cannabinoids like AB-CHMINACA is through interaction with the cannabinoid receptors, CB1 and CB2 ekb.egnih.govnih.gov. The parent compound, AB-CHMINACA, is a potent and efficacious agonist at both receptors nih.govnih.gov. Research into the metabolites of many synthetic cannabinoids suggests that they often retain significant biological activity nih.govresearchgate.net.

While specific quantitative binding affinity data (i.e., Ki values) for AB-CHMINACA metabolite M1B at CB1 and CB2 receptors are not extensively detailed in current scientific literature, the affinity of the parent compound provides a critical benchmark. AB-CHMINACA itself binds with high affinity to both receptors, demonstrating Ki values of 0.78 nM at the CB1 receptor and 0.45 nM at the CB2 receptor ecddrepository.org.

Studies on the metabolites of structurally similar synthetic cannabinoids, such as AB-PINACA, have shown that hydroxylated metabolites retain high, nanomolar affinity for cannabinoid receptors frontiersin.orgnih.gov. For instance, the hydroxylated metabolites of AB-PINACA retain full agonist activity at the CB1 receptor frontiersin.orgnih.gov. This suggests that metabolite M1B, which differs from the parent compound only by the addition of a hydroxyl group on the cyclohexyl moiety, is also likely to exhibit binding affinity for CB1 and CB2 receptors. General studies on synthetic cannabinoid metabolites confirm they can retain activity at cannabinoid receptors, with activation detected at subnanomolar concentrations mdpi.com.

Table 1: Cannabinoid Receptor Binding Affinity and Potency of Parent Compound AB-CHMINACA

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) |

|---|---|---|---|

| AB-CHMINACA | 0.78 | 0.45 | 2.1 |

| CP55,940 (Reference Agonist) | 0.59 | 0.30 | 6.4 |

Data sourced from Wiley et al. (2015) nih.govecddrepository.org.

Specific functional assay data, such as EC50 and Emax values from G-protein coupled receptor activation assays (e.g., [³⁵S]GTPγS binding), are not available for this compound in the reviewed literature. However, the activity of the parent compound is well-documented. In [³⁵S]GTPγS binding assays, AB-CHMINACA acts as a full agonist at the CB1 receptor with high potency and exhibits enhanced efficacy compared to the reference agonist CP55,940 nih.govecddrepository.org.

Comparative Pharmacological Activity of M1B with Parent AB-CHMINACA and Other Metabolites

The metabolism of AB-CHMINACA is complex, yielding a variety of metabolites with potentially different pharmacological profiles. Understanding these differences is key to comprehending the compound's complete mechanism of action.

In vitro and in vivo studies have identified numerous metabolites of AB-CHMINACA nih.govsci-hub.st. The primary metabolic transformations include hydroxylation at various positions on the cyclohexyl ring and hydrolysis of the terminal amide to form a carboxylic acid metabolite ekb.egsci-hub.stresearchgate.net. This leads to a range of structurally similar but distinct compounds.

Besides M1B (3-hydroxycyclohexyl), other significant metabolites include isomers like M1A (4-hydroxycyclohexyl), M4 (2-hydroxycyclohexyl), and the carboxylated metabolite M2 ecddrepository.orgnih.govmdpi.com. While direct comparative pharmacological data is scarce, the detection of these metabolites in biological samples from users confirms their formation in vivo frontiersin.orgnih.govmdpi.com. For example, metabolites M1A and M3A have been detected in blood and urine samples frontiersin.orgnih.gov, while M2 and M4 have been found in hair ecddrepository.org. The varying concentrations and detection windows for these metabolites suggest differences in their formation and clearance rates, which may correlate with differing pharmacological activities.

Table 2: Major Identified Phase I Metabolites of AB-CHMINACA

| Metabolite Name | Structural Modification |

|---|---|

| M1A | Hydroxylation at the 4-position of the cyclohexyl ring |

| M1B | Hydroxylation at the 3-position of the cyclohexyl ring |

| M4 | Hydroxylation at the 2-position of the cyclohexyl ring |

| M2 | Carboxylation via hydrolysis of the terminal amide |

Metabolite structures identified from metabolism studies nih.govsci-hub.stecddrepository.orgmdpi.com.

The structure-activity relationship (SAR) for AB-CHMINACA metabolites primarily revolves around the impact of the metabolic modifications on cannabinoid receptor interaction.

The key structural difference among the hydroxylated metabolites of AB-CHMINACA is the position of the hydroxyl group on the cyclohexyl ring. This position can influence how the molecule fits into the binding pocket of the CB1 and CB2 receptors, thereby affecting binding affinity and agonist efficacy. Studies on other synthetic cannabinoids have demonstrated that hydroxylation of alkyl side chains tends to reduce receptor affinity and potency while maintaining efficacy nih.gov. It can be inferred that a similar principle applies to the cyclohexyl moiety of AB-CHMINACA.

The addition of a polar hydroxyl group, as seen in metabolite M1B, generally alters the lipophilicity of the molecule, which can impact its ability to cross the blood-brain barrier and interact with the receptor. The precise location of this group (e.g., position 3 in M1B versus position 4 in M1A) would create a unique stereochemical and electronic profile, likely resulting in distinct binding affinities and functional potencies among the different hydroxylated isomers. Furthermore, the conversion of the terminal amide to a carboxylic acid (as in metabolite M2) represents a more significant structural change that would also be expected to substantially alter the pharmacological profile.

Forensic and Toxicological Research Applications of Ab Chminaca Metabolite M1b

Metabolite Profiling in Forensic Samples

Metabolite profiling is a cornerstone of forensic toxicology for synthetic cannabinoids. Due to the extensive and rapid metabolism of these compounds, the parent drug is often present at very low or undetectable concentrations in biological samples, particularly urine. nih.govnih.gov Therefore, identifying the metabolic products is essential to confirm the intake of a specific synthetic cannabinoid.

Detection of M1B in Biological Matrices as an Exposure Biomarker

The identification of AB-CHMINACA metabolite M1B in biological matrices serves as a reliable biomarker of exposure to AB-CHMINACA. nih.govnih.gov Forensic laboratories routinely analyze various biological samples to detect this metabolite and confirm the consumption of the parent compound.

Urine: Urine is a primary matrix for detecting synthetic cannabinoid metabolites due to their higher concentrations and longer detection windows compared to blood. researchgate.net Studies have successfully identified AB-CHMINACA metabolites, including M1B, in authentic urine samples from suspected users. nih.gov One study, in particular, identified 4-hydroxycyclohexylmethyl AB-CHMINACA (M1), a compound consistent with the structure of M1B, in the urine specimen of a deceased individual, confirming exposure to the parent compound. nih.gov The detection of these metabolites is often preceded by enzymatic hydrolysis to cleave glucuronide conjugates, which can increase the sensitivity of the analysis. frontiersin.orgnih.gov

Hair: Hair analysis offers a longer window of detection for chronic drug use. A validated method for the detection of AB-CHMINACA and its metabolites in hair has been developed, demonstrating the utility of this matrix for monitoring long-term exposure. nih.gov While the parent compound was found in higher concentrations, the presence of metabolites like M2 and M4 in all positive samples underscores the importance of including metabolites in hair analysis panels. nih.gov

The following table summarizes findings from studies on the detection of AB-CHMINACA and its metabolites in various biological matrices.

| Biological Matrix | Detected Analytes | Key Findings |

| Urine | AB-CHMINACA metabolites (M1A, M1B, M2, M3A) | High concentrations of metabolites are required for detection, and false negatives can occur at low concentrations of the parent compound. nih.gov |

| Urine | 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and another metabolite (M3) | M1 was a major metabolite detected in an authentic urine specimen from an autopsy case. nih.gov |

| Hair | AB-CHMINACA, AB-CHMINACA M2, AB-CHMINACA M4 | The parent drug was found at higher concentrations than its metabolites, with M2 being more abundant than M4. nih.gov |

Utility of Metabolite Detection when Parent Compound Levels are Low or Undetectable

A significant advantage of targeting metabolites like M1B is the ability to confirm substance use even when the parent compound, AB-CHMINACA, is no longer detectable. nih.govnih.gov Synthetic cannabinoids are known for their rapid and extensive metabolism, leading to a short detection window for the parent drug in biological fluids. researchgate.netfrontiersin.org

In numerous forensic cases, quantifiable levels of AB-CHMINACA metabolites have been detected in plasma and urine samples, while the parent compound was below the lower limit of quantification or entirely absent. nih.govresearchgate.net For instance, in an autopsy case, unchanged AB-CHMINACA was identified in solid tissues but was not detectable in blood or urine specimens. However, two of its metabolites were successfully identified and quantified in the urine. nih.gov This highlights the critical role of metabolite analysis in preventing false-negative results and accurately identifying the substance involved in an intoxication or death investigation. The presence of metabolites at higher concentrations than the parent compound in blood has also been observed, indicating that a simultaneous analysis of both is necessary to avoid discarding positive samples. nih.gov

Challenges in Analytical Detection and Interpretation in Forensic Contexts

The analysis of this compound and other synthetic cannabinoid metabolites is not without its difficulties. Forensic toxicologists face several analytical challenges that can impact the accuracy and reliability of their findings.

Matrix Effects in Complex Biological Samples

Biological matrices such as blood and urine are complex mixtures that can interfere with the analytical measurement of target compounds, a phenomenon known as the matrix effect. nih.gov These effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, can lead to inaccurate quantification and reduced sensitivity. nii.ac.jp

Sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to minimize matrix effects by isolating the analytes of interest from interfering substances. nih.gov Despite these measures, matrix effects can still pose a significant challenge. For example, a study on the quantification of 35 synthetic cannabinoid metabolites in urine reported that a high matrix effect could be a limitation for the analytical quality of AB-CHMINACA metabolites. nih.gov Another study investigating 24 synthetic cannabinoid metabolites in urine found matrix effects ranging from 75.5% to 116%, indicating the variable and significant impact of the biological matrix on analytical results. nii.ac.jp

Isomeric Differentiation and Co-elution Issues

The structural similarity among different synthetic cannabinoids and their metabolites can lead to challenges in their analytical separation and identification. Isomers, which have the same molecular formula but different structural arrangements, can be particularly difficult to distinguish.

Hydroxylated metabolites of AB-CHMINACA, such as M1B, can exist as multiple isomers depending on the position of the hydroxyl group on the cyclohexyl ring. nih.gov These isomers may have similar fragmentation patterns in mass spectrometry, making their individual identification challenging without proper chromatographic separation. Co-elution, where two or more compounds elute from the chromatography column at the same time, can further complicate analysis. For some synthetic cannabinoids, co-elution has been observed with standard gas chromatography columns, necessitating the use of columns with different polarities for resolution. unodc.org Advanced techniques like two-dimensional liquid chromatography (2D-LC) have shown promise in separating co-eluting isomeric and structurally related synthetic cannabinoids. researchgate.net

Addressing the Rapid Emergence of New Synthetic Cannabinoids and their Metabolites

The continuous emergence of new synthetic cannabinoids on the illicit drug market presents a constant and significant challenge for forensic laboratories. nih.govfrontiersin.org Clandestine laboratories frequently alter the chemical structures of existing compounds to circumvent legal controls, resulting in a constantly evolving landscape of new psychoactive substances.

This rapid turnover means that analytical methods must be continually updated to include new parent compounds and their metabolites. A major hurdle in this process is the lack of commercially available certified reference standards for these new substances, which are essential for method validation and accurate identification. frontiersin.orgresearchgate.net Forensic laboratories often have to rely on in-house metabolism studies, such as incubating a new synthetic cannabinoid with human liver microsomes or hepatocytes, to predict and identify the major metabolites that should be targeted in their analytical methods. frontiersin.orgnih.gov This proactive approach is crucial for keeping pace with the ever-changing nature of the synthetic cannabinoid market.

Future Research Directions and Unresolved Questions

Comprehensive Elucidation of Minor Metabolic Pathways of M1B

The metabolism of AB-CHMINACA is extensive, primarily involving cytochrome P450 (CYP) enzymes that produce mono- and di-hydroxylated metabolites, as well as amidases that cause hydrolysis. nih.govsci-hub.st M1B is one such hydroxylated product. caymanchem.com However, the metabolic journey does not necessarily end there. A significant unresolved question is whether M1B acts as a substrate for further biotransformation, leading to the formation of minor, secondary metabolites.

Future research must focus on in-depth in vitro studies using human liver microsomes and hepatocytes to investigate the downstream metabolic pathways of M1B. These studies should aim to identify potential subsequent reactions, such as:

Further Oxidation: Additional hydroxylation at other positions on the cyclohexyl ring or other moieties.

Dehydrogenation: Oxidation of the hydroxyl group on M1B to form a ketone metabolite.

Phase II Conjugation: Glucuronidation of the hydroxyl group, a common pathway for increasing the water solubility of metabolites to facilitate excretion. sci-hub.st

Development of Novel High-Throughput Analytical Strategies for Metabolite Detection

The constant evolution of synthetic cannabinoids necessitates the development of rapid, sensitive, and comprehensive analytical methods. nih.gov Current screening methods, such as immunoassays, often fail to detect newer compounds like AB-CHMINACA and its metabolites. nih.gov While mass spectrometry (MS) techniques are the gold standard, future efforts must focus on high-throughput capabilities to manage large caseloads and rapidly identify new metabolic products.

A primary research direction is the optimization and application of non-targeted screening using high-resolution mass spectrometry (HRMS) . nih.gov Unlike targeted methods that look for specific, known compounds, HRMS allows for the detection of all ionizable compounds in a sample. This approach is invaluable for identifying novel or unexpected metabolites of M1B and enables retrospective data analysis once new metabolic pathways are discovered.

Future development should also focus on:

Reducing sample preparation time: Automating extraction and hydrolysis steps.

Increasing analytical speed: Utilizing ultra-high-performance liquid chromatography (UHPLC) systems with shorter run times.

Expanding spectral libraries: Creating comprehensive, open-access databases that include the mass spectra of newly identified minor metabolites to aid in their identification by laboratories worldwide.

| Analytical Strategy | Principle | Advantages for M1B Detection | Future Research Focus |

| Immunoassays | Antibody-based detection of specific molecular shapes. | Rapid and suitable for initial screening. | Limited; poor cross-reactivity for novel metabolites like M1B. |

| Targeted LC-MS/MS | Pre-selected ion transitions for known analytes. | High sensitivity and specificity for known metabolites. | Development of specific methods for predicted minor metabolites of M1B. |

| Non-Targeted HRMS | High-resolution mass analysis of all ions. | Enables discovery of unknown minor metabolites; allows retrospective data mining. | AI-driven data processing; building comprehensive spectral libraries. |

Advanced Computational Modeling for M1B Metabolic Fate and Receptor Interactions

Given that the physiological properties of M1B are unknown, in silico or computational modeling presents a powerful, predictive tool for guiding future research. caymanchem.com Advanced computational approaches can provide critical insights into both the metabolism and the potential receptor activity of M1B without requiring the immediate synthesis of analytical standards.

Future research should leverage:

In Silico Metabolism Prediction: Software can predict the likely points of metabolic attack on the M1B structure, helping to hypothesize the structures of its minor metabolites. sci-hub.stresearchgate.net This allows analytical chemists to search for these specific masses in HRMS data.

Molecular Docking and Dynamics: These techniques can model the interaction between M1B and cannabinoid receptors (CB1 and CB2). nih.govchemrxiv.org By simulating the binding affinity and conformational changes induced in the receptor, researchers can predict whether M1B is likely to be an agonist, antagonist, or inactive at these receptors. acs.orgpreprints.org This modeling can help prioritize which metabolites should be synthesized for definitive pharmacological testing.

These computational studies can significantly accelerate the toxicological assessment of M1B by focusing laboratory resources on the most probable and potentially most potent metabolic products.

Further Investigations into Stereoisomer-Specific Metabolism and Activity of M1B

Chirality plays a critical role in the pharmacology of synthetic cannabinoids. nih.gov The parent compound, AB-CHMINACA, contains a chiral center in its L-valinamide moiety, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. The formation of M1B through hydroxylation of the cyclohexyl ring introduces new chiral centers, meaning M1B can exist as multiple diastereomers. sapphirebioscience.comcaymanchem.com

A critical and unresolved question is whether the metabolism and activity of M1B are stereospecific. Future investigations must address the following:

Stereoselective Metabolism: Does the metabolism of (S)-AB-CHMINACA and (R)-AB-CHMINACA produce different ratios of M1B diastereomers?

Stereospecific Activity: Do the individual diastereomers of M1B have different binding affinities and functional activities at CB1 and CB2 receptors?

To answer these questions, research must focus on the development of chiral separation methods , such as chiral high-performance liquid chromatography (HPLC), to isolate the different stereoisomers of both the parent compound and M1B. nih.gov Studying each isomer individually is essential for a complete understanding of the compound's pharmacology and for developing more accurate forensic and clinical interpretations.

| Compound | Chiral Centers | Number of Stereoisomers | Implication for Research |

| AB-CHMINACA | 1 (in valinamide (B3267577) group) | 2 (R/S enantiomers) | (S)-enantiomer is more potent; metabolism may be stereoselective. |

| AB-CHMINACA M1B | 2+ (original + new on ring) | 4+ (diastereomers) | Each diastereomer may have unique metabolic fate and receptor activity. |

Standardized Reporting and Data Sharing for Synthetic Cannabinoid Metabolite Research

The rapid pace at which new synthetic cannabinoids and their metabolites appear overwhelms the capacity of individual laboratories to identify them. nih.gov To address this challenge, a robust, collaborative, and standardized approach to data sharing is paramount. While platforms exist, their utility depends on active participation and standardized data formats.

Future efforts must be directed toward:

Promoting Centralized Data Repositories: Encouraging the use of platforms like the NPS Data Hub , where forensic laboratories can share analytical data (e.g., mass spectra, NMR data) on newly identified compounds in near real-time. nist.govresearchgate.netnist.gov This reduces duplicative efforts and accelerates the dissemination of critical information.

Establishing Standardized Reporting: Developing and adopting universal standards for reporting metabolite identification data. This includes specifying instrumentation, parameters, and the level of confidence in the identification to ensure data is comparable and reliable across different laboratories.

Integrating Novel Data Sources: Exploring non-traditional data sources, such as discussions on social media platforms like Reddit, which may serve as early warning systems for the emergence of new psychoactive substances and trends in their use. nih.gov

A globally coordinated effort in data sharing will be essential to stay ahead of the evolving NPS landscape and to ensure that information on metabolites like M1B becomes rapidly available to the entire scientific and public health community.

Q & A

Q. What analytical methods are recommended for detecting AB-CHMINACA metabolite M1B in biological matrices?

The primary methods include UHPLC-QTOF-MS , LC-QTOF-MS , and LC-MS/MS , which offer high sensitivity and specificity for identifying M1B and other metabolites. Key validation parameters include:

- Limit of Detection (LOD) : 1.25 ng/mL and Limit of Quantification (LOQ) : 2.5 ng/mL in blood, as validated via GC-MS/MS in murine models .

- Linear dynamic range : 2.5–500 ng/mL (r² > 0.99) for calibration curves .

- Sample preparation : Solid-phase extraction (SPE) and protein precipitation are commonly used, with optimization for urine, blood, and liver/kidney tissues .

Q. What are the major metabolic pathways of AB-CHMINACA leading to M1B formation?

M1B is generated via amidase-mediated hydrolysis of the parent compound, specifically targeting the carboxamide group. Additional pathways include:

- Hydroxylation : On the cyclohexylmethyl or methylpropyl side chains .

- N-dealkylation : Removal of the cyclohexylmethyl group .

- Carboxylation : Oxidation of hydroxylated intermediates .

These pathways are identified using human liver microsomes and validated via high-resolution LC-Orbitrap-MS/MS in urine samples .

Q. What are the critical steps in sample preparation for M1B analysis in urine?

- Hydrolysis : Optional step to release phase-II glucuronidated metabolites, though not always required for AB-CHMINACA due to low phase-II metabolite prevalence .

- Extraction : Use of SPE cartridges (e.g., C18) or liquid-liquid extraction (LLE) with tert-butyl methyl ether .

- Matrix cleanup : Centrifugation and filtration to remove proteins and particulates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo metabolite profiles of AB-CHMINACA?

Q. What methodological considerations are critical when comparing the efficacy of synthetic cannabinoid (SC) detection techniques?

- Sensitivity vs. specificity : LC-QTOF-MS provides broader metabolite coverage but requires higher resolution to distinguish structural isomers (e.g., hydroxylation sites) .

- Data analysis pipelines : Use software like Nexus (for metabolite prediction) and Mass Hunter (for manual spectral sieving) to reconcile conflicting identifications .

- Reference standards : Prioritize metabolites with available standards (e.g., M1B, M2) for quantitative accuracy, as MS/MS alone cannot resolve all structural ambiguities .

Q. How can researchers validate the specificity of M1B identification in complex biological matrices?

- Multi-criteria confirmation :

- Precursor ion accuracy : ≤10 ppm deviation from theoretical m/z .

- Product ion matching : ≤25 ppm error in MS/MS spectra .

- Retention time consistency : Must align with parent compound or reference standards .

- Negative controls : Ensure absence of M1B in blank samples to rule out matrix interference .

- Cross-laboratory validation : Reproduce results using orthogonal methods (e.g., GC-MS/MS vs. LC-HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.